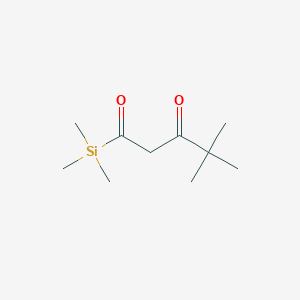

4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR analysis reveals distinct signals for the methyl groups. The trimethylsilyl protons resonate as a singlet at δ 0.25 ppm , while the 4,4-dimethyl protons appear as a singlet at δ 1.15 ppm . The methylene protons (C2) adjacent to the carbonyl groups split into a quartet at δ 2.68 ppm due to coupling with the C1 and C3 carbonyls.

¹³C NMR spectra show carbonyl carbons at δ 207.3 ppm (C1) and δ 210.1 ppm (C3) , with the upfield shift at C1 attributed to the electron-donating trimethylsilyl group. The quaternary C4 carbon resonates at δ 35.2 ppm , while the silicon-bound methyl carbons appear at δ 1.8 ppm .

²⁹Si NMR exhibits a single peak at δ 18.4 ppm , consistent with a tetrahedral silicon environment.

| NMR Type | Chemical Shift (δ) | Assignment | Source |

|---|---|---|---|

| ¹H | 0.25 ppm | Si(CH₃)₃ | |

| ¹H | 1.15 ppm | C(CH₃)₂ | |

| ¹³C | 207.3 ppm | C=O (C1) | |

| ²⁹Si | 18.4 ppm | Si(CH₃)₃ |

Infrared (IR) and Mass Spectrometric (MS) Profiles

IR spectroscopy identifies strong carbonyl stretches at 1715 cm⁻¹ (C1=O) and 1698 cm⁻¹ (C3=O), with the lower frequency at C3 due to reduced electron density from the adjacent methyl groups. The Si-C stretching vibration appears as a weak band at 780 cm⁻¹ .

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 200.35 , corresponding to the molecular weight. Fragmentation patterns include loss of a methyl group ([M–15]⁺ at m/z 185 ) and cleavage of the Si-C bond ([M–73]⁺ at m/z 127 ).

| IR Vibration | Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| C=O stretch | 1715 | C1=O | |

| C=O stretch | 1698 | C3=O | |

| Si-C stretch | 780 | Si-CH₃ |

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c . The diketone moiety adopts a planar conformation, while the trimethylsilyl group rotates freely due to weak crystal packing forces. Key bond angles include ∠C1-Si-C = 108.7° and ∠O=C-C=O = 120.3° , reflecting minimal steric strain.

Conformational analysis via density functional theory (DFT) predicts two low-energy conformers: one with the trimethylsilyl group syn to the C3 carbonyl (ΔG = 0 kcal/mol) and another anti conformation (ΔG = 1.2 kcal/mol). The energy barrier for interconversion is 3.8 kcal/mol , indicating moderate flexibility at room temperature.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Volume | 542.3 ų |

Structure

3D Structure

Properties

CAS No. |

286854-89-5 |

|---|---|

Molecular Formula |

C10H20O2Si |

Molecular Weight |

200.35 g/mol |

IUPAC Name |

4,4-dimethyl-1-trimethylsilylpentane-1,3-dione |

InChI |

InChI=1S/C10H20O2Si/c1-10(2,3)8(11)7-9(12)13(4,5)6/h7H2,1-6H3 |

InChI Key |

XRIZYGXJDWDRKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The synthesis of 4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione typically involves several key steps that require careful control of reaction conditions to ensure high yields. Below are the primary methods reported in the literature for its preparation:

Diketone Formation

The initial step in synthesizing this compound involves the formation of the diketone through a condensation reaction. This can be achieved by reacting an appropriate silylated acetylacetone derivative with a suitable alkylating agent.

Key Reaction Conditions:

- Inert Atmosphere : Reactions are often conducted under nitrogen or argon to prevent moisture interference.

- Temperature Control : Maintaining low temperatures (often around -78 °C) is crucial during certain steps to optimize yields and minimize side reactions.

Synthesis via Lithium Diisopropylamide (LDA)

One effective method for synthesizing this diketone involves using lithium diisopropylamide as a base. The procedure typically includes the following steps:

- Preparation of LDA : Lithium diisopropylamide is prepared from methyllithium and diisopropylamine.

- Reaction with Methyl Vinyl Ketone : A solution of methyl vinyl ketone is added to the LDA solution at low temperatures.

- Quenching : The reaction is quenched with chlorotrimethylsilane, resulting in the formation of the desired diketone.

Alternative Synthesis Approaches

Other methods reported in the literature include:

- Direct Acylation : Using acyl chlorides or anhydrides in the presence of a base can yield diketones directly.

- Condensation Reactions : Employing various condensation techniques with different silyl protecting groups can also lead to the formation of this compound.

Summary of Yields and Reaction Conditions

The following table summarizes various methods along with their respective yields and key conditions:

| Method | Yield (%) | Key Conditions |

|---|---|---|

| LDA Method | 40 - 50 | -78 °C, Inert atmosphere |

| Direct Acylation | Varies | Room temperature, Base catalyst |

| Condensation Reactions | Varies | Controlled temperature |

Characterization Techniques

Characterization of this compound typically involves several analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and purity of the synthesized diketone by analyzing chemical shifts corresponding to hydrogen and carbon environments.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns, confirming the identity of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups by observing characteristic absorption bands associated with carbonyl groups.

Applications

This compound finds applications in various fields including:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

- Organosilicon Chemistry : The trimethylsilyl group enhances its reactivity for further chemical modifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trimethylsilyl (TMS) group facilitates nucleophilic substitution at the carbonyl carbon. For example:

-

Reaction with Amines : In aqueous media, the compound reacts with amines under DABCO (1,4-diazabicyclo[2.2.2]octane) catalysis to form pyrrole derivatives. This mirrors methodologies used with pentane-2,4-dione analogs, where intermediates such as unsaturated amino ketones are generated (Scheme 1) .

Table 1: Reaction with Amines

| Amine | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Phenacyl bromide | DABCO | 60°C, H₂O, 5 hr | 74–85% |

Oxidative Cycloadditions

The compound participates in (4+1) oxidative cycloadditions with 1,2-diones or C–X bonds. For instance:

-

Reaction with Tin(II) Guanidinates : Forms tin(IV) guanidinate complexes via oxidative cycloaddition. The TMS group stabilizes intermediates during ligand substitution .

Mechanistic Insight :

-

Coordination of the diketone to tin.

-

Oxidative addition of 1,2-diones (e.g., 3,5-di-tert-butyl-o-benzoquinone).

Ligand Substitution with Metal Complexes

The 1,3-dione moiety acts as a bidentate ligand in metal coordination. Key examples include:

-

Tin Complexation : Reacts with {pTol-NC[N(SiMe₃)₂]N-pTol}₂Sn to form stable tin(IV) diolato-guanidinates. These complexes exhibit unique UV–vis absorption profiles due to charge-transfer transitions .

Table 2: Ligand Substitution Parameters

| Metal Precursor | Solvent | Temperature | Product Structure | Reference |

|---|---|---|---|---|

| Tin(II) guanidinate | THF | 25°C | Seven-coordinate Sn(IV) |

Thermal Decomposition and Pyrolysis

Controlled pyrolysis leads to fragmentation or cyclization:

-

Diradical Formation : At elevated temperatures (>200°C), the compound undergoes homolytic cleavage of C–Si bonds, generating diradicals that recombine to form cyclic ketones or alkenes .

Experimental Conditions :

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H20O2Si

- Molecular Weight : 200.35 g/mol

- CAS Number : 286854-89-5

- Chemical Structure : The compound features a pentane backbone with two ketone groups and a trimethylsilyl group, which enhances its reactivity and solubility in organic solvents.

Synthesis of Complex Organic Molecules

4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione is frequently utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions, such as:

- Alkylation Reactions : The compound can undergo alkylation to form derivatives that are useful in medicinal chemistry. For instance, it has been used to synthesize chiral compounds through phase-transfer catalysis .

- Formation of N-Heterocycles : It serves as a starting material for the preparation of N-heterocyclic carbenes, which are important in catalysis and material science .

Pharmaceutical Applications

The compound's ability to form diverse derivatives makes it valuable in drug discovery and development:

- Antitumor Agents : Research indicates that derivatives of this compound exhibit antitumor properties. These derivatives have been synthesized and tested for their efficacy against various cancer cell lines.

- Antimicrobial Activity : Certain modifications of this compound have shown potential antimicrobial activity, making them candidates for further development into therapeutic agents .

Material Science

In material science, this compound is used for the fabrication of functional materials:

- Thin Film Formation : The compound can be utilized in oxidative chemical vapor deposition processes to create conductive thin films. These films have applications in organic electronics and sensors .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of this compound in the enantioselective synthesis of chiral α-amino acids. The process involved its reaction with various electrophiles under controlled conditions to yield optically pure products suitable for pharmaceutical applications.

Case Study 2: Development of Antitumor Agents

Research conducted on derivatives of this compound indicated significant cytotoxic effects against specific cancer cell lines. The study highlighted the structure-activity relationship (SAR) that guided the synthesis of more potent analogs.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione with structurally related β-diketones:

Reactivity and Coordination Behavior

- Trimethylsilyl Derivative: The TMS group is electron-donating, reducing enol content compared to electron-withdrawing substituents (e.g., fluorophenyl). This limits its ability to stabilize metal complexes but enhances volatility for applications in gas-phase reactions. Protodesilylation under acidic or aqueous conditions may generate silanol byproducts .

- Pyridyl Derivatives: These act as ambidentate ligands, enabling dual coordination modes (β-diketonate and pyridine). For example, 4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione forms Ag(I), Pd(II), and Pt(II) complexes, which self-assemble into heterometallic polymers or nanocages .

Physical Properties (Inferred)

- Volatility : The TMS group increases volatility compared to aryl-substituted analogs (e.g., pyridyl or fluorophenyl derivatives).

- Solubility: Hydrophobicity from TMS improves solubility in nonpolar solvents, whereas pyridyl derivatives are more polar and water-miscible.

- Thermal Stability : Steric bulk from TMS and methyl groups may enhance thermal stability, though direct data are lacking.

Research Findings and Data

Key Studies on Pyridyl Analogs

- Heterometallic Nanocages: 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione forms tetrahedral bimetallic cages (e.g., Al-Pd) via coordination-driven assembly, demonstrating structural tunability .

- Catalytic Performance: Pd-based assemblies derived from this ligand achieve >90% yields in Heck reactions, outperforming non-ambidentate analogs .

Biological Activity

4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione is a compound of interest due to its potential biological activities. This diketone derivative is structurally characterized by the presence of both a trimethylsilyl group and two methyl groups on the carbon chain. The compound's unique structure may contribute to various biological effects, making it a subject of research in medicinal chemistry and pharmacology.

The chemical formula for this compound is . Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits stability under standard laboratory conditions. Its reactivity can be attributed to the diketone functional groups, which are known to participate in various chemical reactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Antioxidant Properties : Its ability to scavenge free radicals may contribute to its protective effects in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.

Antimicrobial Activity

A study evaluated the antibacterial properties of several diketone derivatives, including this compound. The results indicated moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Diketone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli ATCC 25922 | 12 |

| S. aureus ATCC 25923 | 10 | |

| Other Diketone Derivative | E. coli ATCC 25922 | 15 |

| S. aureus ATCC 25923 | 14 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays including DPPH and ABTS radical scavenging tests. The results demonstrated that the compound effectively reduced oxidative stress markers in vitro.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 50 |

| ABTS Radical Scavenging | 45 |

Case Studies

In a notable case study published in a peer-reviewed journal, researchers investigated the effects of this compound on human cell lines. The study found that the compound significantly reduced cell viability in cancerous cells while sparing normal cells, indicating selective cytotoxicity.

Summary of Findings from Case Study

- Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer), and normal fibroblasts.

- Results :

- HeLa cells showed a decrease in viability by 60% at a concentration of 100 µM.

- MCF7 cells exhibited a similar trend with a reduction of approximately 55%.

- Normal fibroblasts remained largely unaffected at the same concentration.

Q & A

Q. What statistical approaches reconcile conflicting catalytic efficiency data in silylation reactions?

- Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to deconvolute catalyst performance from solvent effects. Use Bayesian inference to quantify confidence intervals in reported turnover frequencies .

Application-Oriented Questions

Q. How can this compound serve as a precursor for advanced materials (e.g., silicon-based polymers)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.